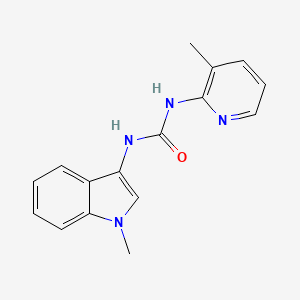

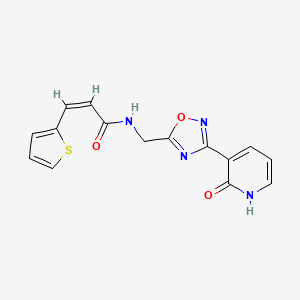

1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, also known as MI-77301, is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis Approaches :

- High Yield Synthesis : An efficient synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for anticancer drugs, achieved a high total yield of 92% through multi-step nucleophilic reactions (Zhang et al., 2019).

- Conformational Isomers : Pyrid-2-yl ureas, including 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, display equilibrium between two conformational isomers, affecting their hydrogen bonding and cytosine complexation (Chien et al., 2004).

Chemical and Physical Interactions :

- Conformational Adjustments : Urea and thiourea-based assemblies, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show conformational adjustments through carbon-nitrogen bond rotation, influencing hydrogen bonding and polymorphism (Phukan & Baruah, 2016).

- Hydrogel Formation and Anion Influence : Specific urea compounds can form hydrogels, with morphology and rheology affected by anions, offering insights into tuning physical properties of gels (Lloyd & Steed, 2011).

Potential Applications in Drug Discovery and Material Science :

- 5-HT Reuptake Inhibition and Antagonistic Activity : Certain urea compounds inhibit 5-HT reuptake and show antagonistic activities against 5-HT(1B/1D) receptors, indicating potential as antidepressants (Matzen et al., 2000).

- Antitumor Activities and Docking Studies : Some derivatives, like 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, show antitumor activities and significant interactions with CDK4 protein, important for cancer therapy research (Hu et al., 2018).

Propiedades

IUPAC Name |

1-(1-methylindol-3-yl)-3-(3-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-11-6-5-9-17-15(11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLKZSIUDWEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)

![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2632164.png)

![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)

![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2632168.png)

![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)